molecular formula C9H16N2O2 B14439712 N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide CAS No. 79077-49-9

N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide

Cat. No.: B14439712
CAS No.: 79077-49-9
M. Wt: 184.24 g/mol
InChI Key: ITHSXKQIEXYJGK-UHFFFAOYSA-N
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Description

N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyimino group and a prop-2-enamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpentan-2-one with hydroxylamine to form the hydroxyimino intermediate, followed by the reaction with acryloyl chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

  • N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide
  • N-(4-Hydroxyimino-2-methylpentan-2-yl)prop-2-enamide

Comparison: N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability and specificity in its applications .

Properties

CAS No.

79077-49-9

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

N-(4-hydroxyimino-2-methylpentan-2-yl)prop-2-enamide

InChI

InChI=1S/C9H16N2O2/c1-5-8(12)10-9(3,4)6-7(2)11-13/h5,13H,1,6H2,2-4H3,(H,10,12)

InChI Key

ITHSXKQIEXYJGK-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CC(C)(C)NC(=O)C=C

Origin of Product

United States

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